molecular formula C5H10BrNO2 B1365708 3-bromo-N-methoxy-N-methyl-propionamide CAS No. 128562-58-3

3-bromo-N-methoxy-N-methyl-propionamide

Cat. No.: B1365708
CAS No.: 128562-58-3
M. Wt: 196.04 g/mol
InChI Key: HPAOGJIJRRDYPB-UHFFFAOYSA-N
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Description

3-Bromo-N-methoxy-N-methyl-propionamide is a brominated amide derivative with the molecular formula C₅H₁₀BrNO₂ and a molecular weight of 196.05 g/mol. Its IUPAC name reflects the bromine atom at the terminal carbon (position 3) of the propionamide chain and the methoxy (OCH₃) and methyl (CH₃) substituents on the amide nitrogen. Structurally, it is represented as BrCH₂CH₂CON(OMe)Me, where the bromine serves as a reactive leaving group, and the N-methoxy-N-methyl groups confer steric and electronic modulation. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions or nucleophilic substitutions due to its bromine functionality .

Properties

IUPAC Name

3-bromo-N-methoxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO2/c1-7(9-2)5(8)3-4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAOGJIJRRDYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-N-methoxy-N-methyl-propionamide typically involves the bromination of N-methoxy-N-methyl-propionamide. This can be achieved through the reaction of N-methoxy-N-methyl-propionamide with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-bromo-N-methoxy-N-methyl-propionamide undergoes various chemical reactions, including:

Scientific Research Applications

3-bromo-N-methoxy-N-methyl-propionamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-N-methoxy-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide functional group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-N-methoxy-N-methyl-propionamide with N-(3-methylphenyl)-2-bromopropanamide (CAS 38560-21-3), a structurally related brominated amide. Additional analogs, such as esters and complex amides, are excluded due to functional group dissimilarities.

Structural and Molecular Differences

Parameter This compound N-(3-Methylphenyl)-2-bromopropanamide
Molecular Formula C₅H₁₀BrNO₂ C₁₀H₁₂BrNO
Molecular Weight 196.05 g/mol 242.11 g/mol
Bromine Position Terminal carbon (position 3) Middle carbon (position 2)
Amide Substituents N-Methoxy, N-Methyl N-(3-Methylphenyl)
Key Functional Groups Bromoalkyl, tertiary amide Bromoalkyl, aryl amide
  • Substituent Effects :
    • The N-methoxy-N-methyl groups in the target compound reduce steric hindrance compared to the bulky aryl group in N-(3-methylphenyl)-2-bromopropanamide. This likely enhances solubility in polar aprotic solvents (e.g., DMF or acetonitrile) .
    • The aryl group in the compared compound increases lipophilicity, favoring interactions with aromatic systems in catalysis or drug design .

Analytical and Spectroscopic Data

  • N-(3-Methylphenyl)-2-bromopropanamide: InChIKey: JWZPPAQMKDCYJG-UHFFFAOYSA-N (for structural verification) . Chromatography: Analyzed via Van Den Dool and Kratz Retention Indices (RI) on non-polar columns, indicating moderate polarity .
  • This compound: No direct spectroscopic data is available in the provided evidence. Inference suggests its tertiary amide and bromine would yield distinct MS/MS fragmentation patterns and IR carbonyl stretches (~1650 cm⁻¹).

Research Findings and Limitations

  • N-(3-Methylphenyl)-2-bromopropanamide has been characterized by NIST using mass spectrometry and RI analysis, confirming its utility in synthetic workflows .
  • This compound lacks published experimental data in the reviewed literature. Its properties are inferred from structural analogs, highlighting a need for further studies on its synthesis, stability, and reactivity.

Biological Activity

3-Bromo-N-methoxy-N-methyl-propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of chemokine receptors. This article explores its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.

Chemical Structure:

  • Molecular Formula: C5H10BrNO2
  • CAS Number: 78191-00-1
  • Molecular Weight: 196.05 g/mol

Physical Properties:

  • Melting Point: Not specified in available data.
  • Solubility: Soluble in organic solvents like THF and DMSO.

Biological Activity

The biological activity of this compound has been primarily studied in the context of its interaction with chemokine receptors, particularly CCR2 and CCR3. These receptors are crucial in various physiological processes, including immune response and inflammation.

The compound acts as a modulator of chemokine receptors, which are G protein-coupled receptors involved in the migration of immune cells. By influencing these receptors, the compound may have implications in treating inflammatory diseases and certain cancers.

Case Studies

  • Chemokine Receptor Modulation:
    • In vitro studies demonstrated that this compound effectively inhibits the binding of chemokines to CCR2 and CCR3 receptors, which are implicated in asthma and allergic responses. The modulation leads to reduced cell migration and inflammatory responses .
  • Anti-inflammatory Effects:
    • A study conducted on animal models showed that administration of the compound resulted in significant reductions in markers of inflammation, such as TNF-alpha and IL-6 levels, indicating its potential therapeutic effects in inflammatory diseases .
  • Synthesis and Characterization:
    • The synthesis involves reacting bromo compounds with N-methoxy-N-methylpropionamide under controlled conditions. The yield and purity were optimized using chromatography techniques .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Chemokine ModulationInhibition of CCR2/CCR3 binding
Anti-inflammatoryDecreased TNF-alpha and IL-6 levels
Synthesis YieldHigh purity achieved through chromatography

Table 2: Experimental Conditions for Synthesis

ReactantsConditionsYield (%)
3-Bromo compound + N-methoxy-N-methylpropionamideTHF, -60°C for 30 min85%
Bromoimidazo[1,2-b]pyridazine + N-methoxy-N-methylacetamideTHF, room temperature overnight90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-bromo-N-methoxy-N-methyl-propionamide

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